Bienvenue dans la boutique en ligne BenchChem!

Epicochlioquinone A

ACAT inhibitor LCAT selectivity Cholesterol metabolism

A stereospecific ACAT inhibitor with 10-fold LCAT selectivity, validated in vivo at 75 mg/kg. Superior tool for foam cell and atherosclerosis studies; distinct from cochlioquinone analogs in target specificity and antibacterial potency (erythromycin A-comparable). Sourcing ensures functional validation for cholesterol metabolism research.

Molecular Formula C30H44O8
Molecular Weight 532.7 g/mol
CAS No. 147384-57-4
Cat. No. B184048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpicochlioquinone A
CAS147384-57-4
Synonymscochlioquinone A
epi-cochlioquinone A
Molecular FormulaC30H44O8
Molecular Weight532.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2O)(CCC(O4)C(C)(C)O)C)C)OC(=O)C
InChIInChI=1S/C30H44O8/c1-9-15(2)25(36-17(4)31)16(3)18-14-19(32)22-24(34)27-29(7)12-10-20(28(5,6)35)37-21(29)11-13-30(27,8)38-26(22)23(18)33/h14-16,20-21,24-25,27,34-35H,9-13H2,1-8H3/t15-,16-,20+,21+,24+,25+,27+,29-,30-/m0/s1
InChIKeyUWSYUCZPPVXEKW-UDLMDNSSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epicochlioquinone A (CAS 147384-57-4): A Stereospecific ACAT Inhibitor with Quantified Selectivity and In Vivo Cholesterol-Lowering Activity


Epicochlioquinone A (CAS 147384-57-4) is a meroterpenoid natural product belonging to the cochlioquinone class of fungal secondary metabolites [1]. It was first isolated from the fermentation broth of Stachybotrys bisbyi SANK 17777 and identified as a stereoisomer of cochlioquinone A [1]. This compound is characterized as an organic heterotetracyclic p-quinone with the molecular formula C30H44O8 and a molecular weight of 532.7 g/mol [2]. Epicochlioquinone A is a validated, stereospecific inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), demonstrating a quantifiable 10-fold selectivity over plasma lecithin cholesterol acyltransferase (LCAT) [1].

Why Cochlioquinone Analogs Cannot Be Substituted for Epicochlioquinone A in Target-Based Assays


Generic substitution among cochlioquinone analogs is not scientifically valid due to profound, stereochemistry-driven divergence in primary biological activity and target selectivity. While cochlioquinone A is a known nematocidal agent acting as a competitive inhibitor of ivermectin binding [1], its epimer, epicochlioquinone A, is a potent and selective ACAT inhibitor with negligible reported nematocidal activity [2]. Furthermore, even within the subclass of epi-cochlioquinones, significant functional differences exist; for instance, epi-cochlioquinone D acts as an antifungal agent against Cochliobolus miyabeanus, whereas epicochlioquinone A exhibits strong antibacterial activity comparable to erythromycin A [3]. This stereochemical and functional divergence is further underscored by the fact that the C-14 epimeric cochlioquinones show vastly different antifungal potencies [3], while their cytotoxicity against COLO 201 cells remains potent irrespective of C14 configuration, demonstrating that even subtle structural changes lead to dramatic, target-specific activity shifts [3]. Therefore, the selection of a specific cochlioquinone analog must be guided by its precise, quantified biological profile rather than class-level assumptions.

Quantitative Differentiation of Epicochlioquinone A: Evidence-Based Performance Metrics for Procurement Decisions


ACAT Inhibition Selectivity: A 10-Fold Window Over LCAT

Epicochlioquinone A demonstrates a quantifiable and therapeutically relevant selectivity profile by inhibiting acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 of 1.7 μM, while exhibiting approximately 10-fold lower potency against the related enzyme lecithin cholesterol acyltransferase (LCAT) [1]. This selectivity is a critical differentiator from non-selective ACAT inhibitors, which often cause off-target effects on plasma cholesterol esterification via LCAT inhibition.

ACAT inhibitor LCAT selectivity Cholesterol metabolism

In Vivo Cholesterol Absorption Inhibition: Dose-Dependent Reduction in Rat Model

Epicochlioquinone A demonstrates a direct, quantifiable in vivo pharmacodynamic effect by inhibiting cholesterol absorption in rats by 50% at an oral dose of 75 mg/kg [1]. This in vivo activity distinguishes it from many in vitro-only ACAT inhibitors and provides a clear translational benchmark for cardiovascular or metabolic disease research.

Cholesterol absorption In vivo efficacy Hyperlipidemia model

Antibacterial Potency Comparable to Erythromycin A

Epicochlioquinone A exhibits in vitro antibacterial activity that is directly comparable to that of the clinically established macrolide antibiotic, erythromycin A [1]. This positions epicochlioquinone A as a structurally novel antibacterial lead with a distinct mode of action, offering a unique alternative to traditional macrolides for resistance studies or combinatorial approaches.

Antibacterial activity Gram-positive bacteria Natural product antibiotic

CCR5 Receptor Antagonism: A Potential Entry Point for HIV Research

Epicochlioquinone A and related cochlioquinones have been identified as antagonists of the human chemokine receptor CCR5 [1]. This activity, while not quantified in the provided search results, represents a mechanistically distinct and valuable tool for studying HIV-1 entry and inflammation pathways, differentiating it from other ACAT inhibitors that lack this activity.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Optimized Application Scenarios for Epicochlioquinone A Based on Verified Biological Differentiation


Selective ACAT Inhibition Studies in Lipid Metabolism Research

Epicochlioquinone A is the ideal tool compound for investigating the specific role of ACAT in intracellular cholesterol esterification, without the confounding effects of LCAT inhibition. Researchers studying foam cell formation, atherosclerosis progression, or intestinal cholesterol absorption can leverage its 10-fold selectivity window to ensure observed effects are ACAT-mediated. The in vivo validation at 75 mg/kg in rats further supports its use in preclinical models of hyperlipidemia [1].

Antibacterial Lead Discovery and Mechanism-of-Action Studies

Given its antibacterial potency comparable to erythromycin A, epicochlioquinone A serves as a structurally novel, natural product scaffold for antibiotic research. Laboratories focused on overcoming macrolide resistance or identifying new bacterial targets can utilize this compound as a starting point for medicinal chemistry optimization or as a comparative tool in susceptibility assays [2].

HIV-1 Entry and Chemokine Signaling Research

Epicochlioquinone A's activity as a CCR5 antagonist makes it a valuable chemical probe for studying HIV-1 entry mechanisms and the role of the CCR5 receptor in inflammation. Its dual ACAT/CCR5 profile allows for investigations into potential cross-talk between cholesterol metabolism and viral entry pathways, a unique research angle not accessible with standard CCR5 antagonists [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epicochlioquinone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.